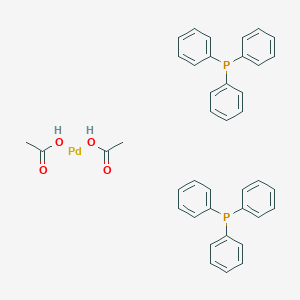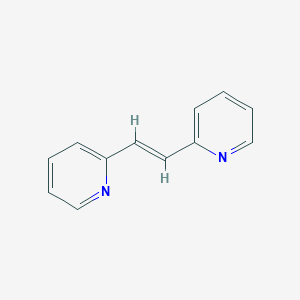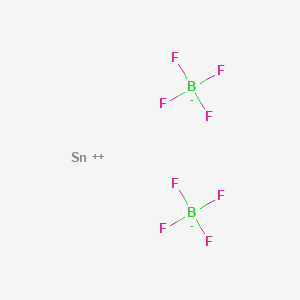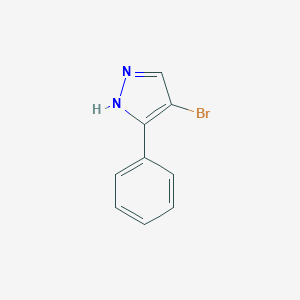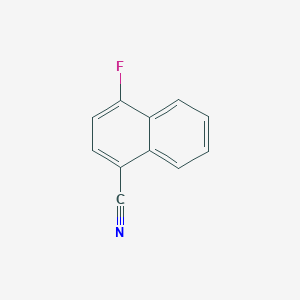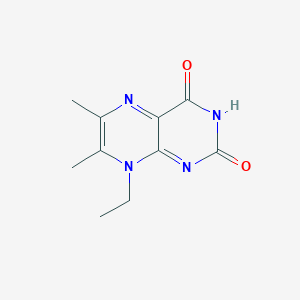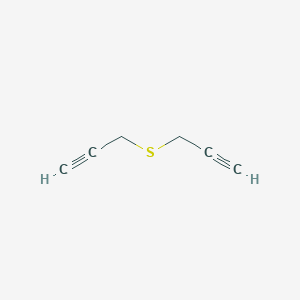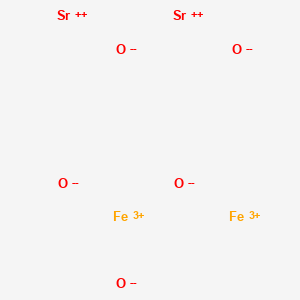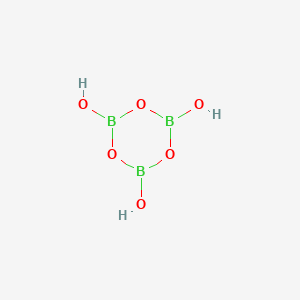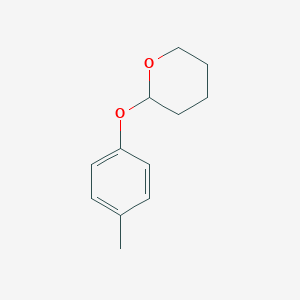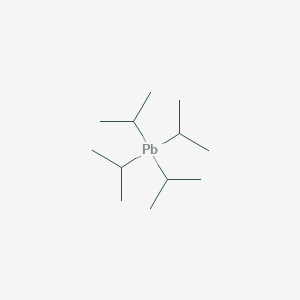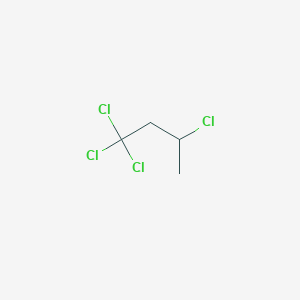
1,1,1,3-Tetrachlorobutane
Descripción general
Descripción
1,1,1,3-Tetrachlorobutane is a chemical compound that belongs to the group of chlorinated hydrocarbons. It is a clear, colorless liquid with a pungent odor. This compound is primarily used in the synthesis of other chemicals, and it has several industrial applications.
Aplicaciones Científicas De Investigación
1,1,1,3-Tetrachlorobutane has several scientific research applications. It is used as a solvent in the synthesis of other chemicals, and it is also used as a reagent in organic chemistry. This compound has been used in the synthesis of polycarbonates, which are used in the production of plastics. It has also been used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1,3-Tetrachlorobutane is not well understood. However, it is known to be toxic to living organisms. This compound can cause damage to the liver, kidneys, and central nervous system. It is also known to be a carcinogen, and it has been linked to the development of liver cancer.
Biochemical and Physiological Effects:
1,1,1,3-Tetrachlorobutane has several biochemical and physiological effects. It is known to cause oxidative stress, which can lead to cell damage and death. This compound can also disrupt the function of enzymes and proteins, which can lead to metabolic dysfunction. Additionally, 1,1,1,3-Tetrachlorobutane can cause DNA damage, which can lead to mutations and the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1,3-Tetrachlorobutane has several advantages and limitations for lab experiments. It is a relatively inexpensive compound, and it is readily available. However, it is highly toxic, and caution must be taken when handling it. Additionally, this compound is volatile and can evaporate quickly, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 1,1,1,3-Tetrachlorobutane. One area of research could focus on developing safer and more effective methods for synthesizing this compound. Another area of research could focus on understanding the mechanism of action of 1,1,1,3-Tetrachlorobutane and developing treatments for its toxic effects. Additionally, further research could be done on the environmental impact of this compound and ways to mitigate its effects on ecosystems.
Conclusion:
In conclusion, 1,1,1,3-Tetrachlorobutane is a chemical compound with several scientific research applications. It is primarily used in the synthesis of other chemicals and has several industrial applications. However, this compound is highly toxic and can cause damage to living organisms. Further research is needed to understand the mechanism of action of 1,1,1,3-Tetrachlorobutane and develop treatments for its toxic effects. Additionally, research is needed to develop safer and more effective methods for synthesizing this compound and mitigate its effects on the environment.
Métodos De Síntesis
1,1,1,3-Tetrachlorobutane can be synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. This reaction produces a mixture of isomers, and 1,1,1,3-Tetrachlorobutane can be isolated from this mixture by distillation or extraction.
Propiedades
IUPAC Name |
1,1,1,3-tetrachlorobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl4/c1-3(5)2-4(6,7)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIRZZEHCGAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927799 | |
| Record name | 1,1,1,3-Tetrachlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13275-19-9 | |
| Record name | 1,1,1,3-Tetrachlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13275-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3-Tetrachlorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3-Tetrachlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3-tetrachlorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)
